(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid
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Overview
Description
(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative The compound is characterized by its unique three-membered ring structure, which imparts significant strain and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions often require specific catalysts and conditions to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of (1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways. The compound’s strained ring structure makes it highly reactive, allowing it to participate in various chemical reactions. Its effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives such as:
- (1R,2R)-1,2-dimethylcyclopropane-1-carboxylic acid
- 1-aminocyclopropanecarboxylic acid
- 1,2-dimethylcyclopropane
Uniqueness
(1S,2S)-1,2-dimethylcyclopropane-1-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct reactivity and properties. Its chiral nature makes it valuable in asymmetric synthesis and as a chiral auxiliary .
Properties
CAS No. |
2751603-29-7 |
---|---|
Molecular Formula |
C6H10O2 |
Molecular Weight |
114.1 |
Purity |
95 |
Origin of Product |
United States |
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